molecular formula C36H30N4O2 B5176478 N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide

N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide

Cat. No. B5176478
M. Wt: 550.6 g/mol
InChI Key: LZRYYGKIDMNJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide, also known as BBD, is a synthetic compound that has been widely used in scientific research. BBD is a biquinoline derivative that has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been used in a variety of scientific research applications, including as a fluorescent probe for DNA, RNA, and proteins, as a photosensitizer for photodynamic therapy, and as a ligand for metal complexes. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has also been used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its unique structure and properties make it a versatile compound for many different applications.

Mechanism of Action

The mechanism of action of N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide is not fully understood, but it is believed to involve its ability to interact with DNA and other biomolecules. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been shown to bind to DNA and RNA, which can affect their structure and function. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide can inhibit the growth of cancer cells and bacteria, and can induce apoptosis (programmed cell death) in cancer cells. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has also been shown to have anti-inflammatory and analgesic effects in animal models. However, more research is needed to fully understand the biological effects of N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide in lab experiments is its versatility. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide can be used in a variety of applications, from fluorescent probes to OLEDs. Another advantage is its stability and ease of synthesis. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide can be synthesized using relatively simple methods and is stable under a variety of conditions. However, one limitation of using N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide is its potential toxicity. While N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been shown to be relatively non-toxic in vitro, more research is needed to determine its safety in vivo.

Future Directions

There are many possible future directions for research on N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide. One area of interest is the development of new applications for N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide in materials science, such as in the development of new electronic devices. Another area of interest is the development of new therapeutic applications for N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide, such as in the treatment of cancer or bacterial infections. Additionally, more research is needed to fully understand the mechanism of action of N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide and its potential toxicity in vivo.

Synthesis Methods

N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide can be synthesized using a variety of methods. One common method involves the reaction of 3,4-dimethylphenylamine with 4,4'-dichloro-3,3'-biquinoline-2,2'-dicarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide. Other methods involve the use of different starting materials or different reaction conditions, but the overall process is similar.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[4-[(3,4-dimethylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N4O2/c1-21-13-15-25(17-23(21)3)39-35(41)33-27-9-5-7-11-31(27)37-19-29(33)30-20-38-32-12-8-6-10-28(32)34(30)36(42)40-26-16-14-22(2)24(4)18-26/h5-20H,1-4H3,(H,39,41)(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRYYGKIDMNJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5N=C4)C(=O)NC6=CC(=C(C=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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